molecular formula C9H11NO2 B14851071 5-Ethyl-2-hydroxybenzamide

5-Ethyl-2-hydroxybenzamide

Cat. No.: B14851071
M. Wt: 165.19 g/mol
InChI Key: OOKPYRZIOWAPDO-UHFFFAOYSA-N
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Description

5-Ethyl-2-hydroxybenzamide is a substituted benzamide derivative characterized by an ethyl group at the 5-position and a hydroxyl group at the 2-position of the benzene ring. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity due to the ethyl substituent, which may enhance membrane permeability compared to simpler benzamides.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

5-ethyl-2-hydroxybenzamide

InChI

InChI=1S/C9H11NO2/c1-2-6-3-4-8(11)7(5-6)9(10)12/h3-5,11H,2H2,1H3,(H2,10,12)

InChI Key

OOKPYRZIOWAPDO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-hydroxybenzamide can be achieved through the direct condensation of 5-ethyl-2-hydroxybenzoic acid with ammonia or an amine. This reaction typically requires the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of 5-Ethyl-2-hydroxybenzamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate the use of catalysts to enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

  • Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate : The additional hydroxyl and methylpropanamido groups enhance hydrogen-bonding capacity, which may influence crystallinity and thermal stability. Its crystal structure has been resolved, demonstrating intermolecular hydrogen bonds critical for solid-state stability .

Analytical Characterization

  • FT-IR and ¹H NMR : Used extensively for confirming hydrazide and tetrazole functionalities in related compounds. For example, NH stretches in hydrazides appear at ~3200–3300 cm⁻¹, while tetrazole C=N vibrations occur near 1600 cm⁻¹ .
  • Melting Points: Ethyl-substituted benzamides typically have melting points between 120–180°C, whereas amino or hydroxyl derivatives (e.g., 5-amino analogs) show higher melting points due to stronger intermolecular interactions .

Data Tables

Table 1. Structural and Functional Comparison

Compound Key Substituents Notable Properties Biological Activity
5-Ethyl-2-hydroxybenzamide -OH (C2), -C₂H₅ (C5) Moderate lipophilicity Underexplored
5-Amino-N-ethyl derivative -NH₂ (C5), -C₂H₅ (N-linked) Higher polarity Potential CNS modulation
Benzoxazole-tetrazole hybrids Benzoxazole + tetrazole Antimicrobial (IC₅₀: 10–50 µM) E. coli, S. aureus inhibition

Critical Analysis of Data Gaps

  • Toxicity and Ecotoxicity: No data exist for 5-ethyl-2-hydroxybenzamide, though analogs like N-(2-ethylhexyl)benzamide lack comprehensive toxicity profiles, highlighting a need for in vitro safety studies .
  • Mechanistic Studies : While heterocyclic derivatives show enzyme inhibition (e.g., COX-2), the role of the ethyl group in 5-ethyl-2-hydroxybenzamide remains uncharacterized .

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